2-Ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one oxalate
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Overview
Description
2-Ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one oxalate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a fused pyrrolo-pyrrolone ring system, which is further modified by the presence of an ethyl group and an oxalate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one oxalate typically involves multi-step organic synthesis techniques. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the fused ring system. For instance, starting from a suitable amine and a diketone, the cyclization can be achieved through a series of condensation and reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The ethyl group or other substituents can be replaced by different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-Ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one oxalate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It may be used in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-Ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one oxalate exerts its effects depends on its interaction with molecular targets. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one: The parent compound without the oxalate moiety.
Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one: A similar compound lacking the ethyl group.
Pyrrolo[3,4-c]pyrrol-1(2H)-one: A simpler analog without the hexahydro modification.
Uniqueness
2-Ethylhexahydropyrrolo[3,4-c]pyrrol-1(2H)-one oxalate is unique due to the combination of its fused ring system, ethyl substitution, and oxalate group. This combination imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
5-ethyl-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.C2H2O4/c1-2-10-5-6-3-9-4-7(6)8(10)11;3-1(4)2(5)6/h6-7,9H,2-5H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFSBXSLHCMBSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2CNCC2C1=O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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